molecular formula C21H16N4O2S2 B2947292 N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide CAS No. 392291-19-9

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Cat. No. B2947292
CAS RN: 392291-19-9
M. Wt: 420.51
InChI Key: RNIWRTBKFNMOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves cyclization processes or domino reactions . For instance, the synthesis of thioxopyrimidines and their condensed analogs, which share some structural similarities with the compound , are often based on [3+3], [4+2], or [5+1] cyclization processes .

Scientific Research Applications

Synthetic Pathways and Chemical Studies

  • Synthetic Approaches : The synthesis of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives was achieved in a one-pot reaction under solvent-free conditions. This process involved the use of 4-(naphthalen-2-yl)thiazol-2-amine, various aromatic benzaldehydes, and ethylacetoacetate. The synthesized compounds were characterized using NMR, CMR, and FT–IR spectral techniques, showcasing the diverse synthetic strategies employed in the creation of thiadiazole derivatives (Patel & Patel, 2017).

  • Chemical Modifications for Biological Activity : A study on the hypervalent iodine(III) mediated synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles through intramolecular oxidative S-N bond formation highlighted a metal-free approach, broad substrate scope, and good to excellent yields. This research demonstrated the potential for chemical modifications of thiadiazole derivatives to achieve desired biological activities (Mariappan et al., 2016).

Biological Applications

  • Anticancer Potential : The synthesis and evaluation of a series of 1,3,4-thiadiazole derivatives as potential anticancer agents were explored. These compounds showed significant cytotoxic effects on various human cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma). Certain phenyl-substituted compounds exhibited potent anticancer activities, indicating the therapeutic potential of thiadiazole derivatives in cancer treatment (Altıntop et al., 2019).

  • Antimicrobial and Antifungal Activities : Novel thiadiazole compounds were screened for their in vitro antibacterial and antifungal activities against various bacterial and fungal strains. This study contributes to the understanding of the antimicrobial potential of thiadiazole derivatives, highlighting their application in developing new antimicrobial agents (Kaur et al., 2012).

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S2/c26-18(22-15-9-2-1-3-10-15)13-28-21-25-24-20(29-21)23-19(27)17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIWRTBKFNMOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

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